molecular formula C5H11NOS B2823013 N-methyl-3-methylsulfanylpropanamide CAS No. 70961-62-5

N-methyl-3-methylsulfanylpropanamide

Cat. No.: B2823013
CAS No.: 70961-62-5
M. Wt: 133.21
InChI Key: YBWOQUNBJGRKNJ-UHFFFAOYSA-N
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Description

N-methyl-3-methylsulfanylpropanamide is an organic compound characterized by the presence of a methyl group attached to the nitrogen atom and a methylsulfanyl group attached to the third carbon of the propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-methylsulfanylpropanamide typically involves the reaction of N-methylpropanamide with a methylsulfanyl reagent under controlled conditions. One common method is the nucleophilic substitution reaction where N-methylpropanamide is treated with methylsulfanyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production. The final product is typically purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-methylsulfanylpropanamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group of the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.

    Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane as solvent.

    Reduction: Lithium aluminum hydride, borane, tetrahydrofuran as solvent.

    Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, tetrahydrofuran.

Major Products

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of N-methyl-3-methylsulfanylpropylamine.

    Substitution: Formation of various substituted propanamides depending on the nucleophile used.

Scientific Research Applications

N-methyl-3-methylsulfanylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N-methyl-3-methylsulfanylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s amide group can participate in hydrogen bonding and other non-covalent interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-3-sulfanylpropanamide: Similar structure but lacks the additional methyl group on the sulfur atom.

    N-methyl-3-aminopropyltrimethoxysilane: Contains an amino group instead of a methylsulfanyl group.

    3-mercapto-N-methylpropanamide: Similar structure but with a mercapto group instead of a methylsulfanyl group.

Uniqueness

N-methyl-3-methylsulfanylpropanamide is unique due to the presence of both a methyl group on the nitrogen atom and a methylsulfanyl group on the third carbon. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-methyl-3-methylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NOS/c1-6-5(7)3-4-8-2/h3-4H2,1-2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWOQUNBJGRKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70961-62-5
Record name N-methyl-3-(methylsulfanyl)propanamide
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